molecular formula C24H19N3O3 B2811777 N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide CAS No. 1428356-59-5

N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

Cat. No. B2811777
CAS RN: 1428356-59-5
M. Wt: 397.434
InChI Key: CEWHJPSNRSEQIY-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, also known as AQ-11, is a novel compound that has been studied for its potential therapeutic applications. AQ-11 is a quinoxaline derivative that has shown promising results in preclinical studies as an anticancer agent, an antimicrobial agent, and a potential treatment for Alzheimer's disease.

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives of N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide exhibit promising anticancer activities. For instance, the synthesis and biological evaluation of new lipophilic acetamide derivatives have afforded potential anticancer agents. These compounds, including various substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides, were synthesized and showed appreciable anticancer effects against multiple cancer lines. The most active compounds demonstrated significant inhibitory activities, suggesting their potential utility as cytotoxic agents in cancer therapy (Ahmed et al., 2018).

Antimicrobial Applications

The antimicrobial screening of derivatives of N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide revealed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. Certain compounds displayed activity levels comparable to established antibiotics, such as ciprofloxacin. This suggests the potential for developing new antimicrobial agents based on this chemical structure to combat resistant bacterial infections (Ahmed et al., 2018).

Molecular Docking and Structural Analysis

Molecular docking analyses of these compounds have been conducted to understand their mechanisms of action, particularly how they interact with biological targets like the VEGFr receptor and EGFR protein kinase enzyme. These studies suggest that the compounds can effectively bind to the active sites of these enzymes, potentially inhibiting their activity, which is crucial in the development of cancer. The structural elucidation and synthesis approaches have provided insights into how these compounds can be optimized for better therapeutic efficacy (Sharma et al., 2018).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-16(28)18-10-7-11-19(14-18)25-22(29)15-27-21-13-6-5-12-20(21)26-23(24(27)30)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWHJPSNRSEQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

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